N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
CAS No.:
Cat. No.: VC8991098
Molecular Formula: C23H25N3
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3 |
|---|---|
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | (E)-1-(4-methylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
| Standard InChI | InChI=1S/C23H25N3/c1-19-9-11-20(12-10-19)17-24-26-15-13-25(14-16-26)18-22-7-4-6-21-5-2-3-8-23(21)22/h2-12,17H,13-16,18H2,1H3/b24-17+ |
| Standard InChI Key | ZAFZFHKXBQMQPR-JJIBRWJFSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
| SMILES | CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Introduction
N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a complex organic compound featuring a piperazine ring, a benzylidene group, and a naphthylmethyl substituent. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its bioactive properties. The molecular formula of this compound is reported differently across sources, with one source indicating C₂₁H₂₃N₃, suggesting a molecular weight of approximately 333.43 g/mol.
Structural Characteristics
The compound's structure includes a piperazine core linked to a 4-methylbenzylidene group and a 1-naphthylmethyl group. This configuration suggests potential interactions with biological targets, particularly in the central nervous system. The presence of both aromatic and aliphatic components contributes to its biological activity and pharmacological properties.
Synthesis
The synthesis of N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine typically involves a condensation reaction between 4-benzylpiperazine and an appropriate aldehyde or ketone. This process forms a Schiff base, characterized by a double bond between nitrogen and carbon.
Biological Activity and Potential Applications
Research indicates that this compound may exhibit binding affinity towards serotonin and dopamine receptors, contributing to its pharmacological profile. Understanding these interactions is crucial for elucidating its therapeutic potential. The compound shares structural similarities with other piperazine derivatives known for their pharmacological activities, such as antidepressant and anxiolytic effects.
Analytical Techniques
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize the properties of N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine comprehensively.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Benzylpiperazine | Piperazine ring with a benzyl group | Antidepressant, anxiolytic |
| 1-(2-Methoxyphenyl)piperazine | Piperazine ring with methoxyphenyl group | Antidepressant |
| 4-(1-Naphthyl)piperidine | Piperidine ring with naphthyl substitution | Analgesic, antipsychotic |
| N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | Piperazine ring with naphthyl and methylbenzyl groups | Potential for serotonin and dopamine receptor interactions |
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